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Rhodamine-N3 chloride

Cat. No.: B8209786
M. Wt: 847.4 g/mol
InChI Key: JNDTZEVRHDBMAN-UHFFFAOYSA-N
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Description

Contextualization within Fluorescent Chemical Probes

Fluorescent chemical probes are indispensable tools in modern biological and chemical research, enabling the visualization and tracking of specific molecules within their native environments. nih.gov These probes typically consist of a fluorophore, a light-emitting molecule, linked to a reactive group that can selectively bind to a target of interest. Rhodamines are a prominent class of fluorophores known for their brightness, photostability, and a range of emission wavelengths across the visible spectrum. nih.govresearchgate.net

A crucial aspect of rhodamine dyes is the equilibrium between their fluorescent, polar zwitterionic form and a non-fluorescent, nonpolar spirolactone form. nih.gov This equilibrium is sensitive to the local environment and plays a key role in the dye's ability to permeate cell membranes. nih.gov Rhodamine-N3 chloride fits within this context as a derivative specifically designed for targeted labeling. medchemexpress.comchemscene.comcymitquimica.com The core rhodamine structure provides the fluorescent signal, while the azide (B81097) (N3) group offers a specific chemical handle for attachment to other molecules. medchemexpress.comchemscene.combiocompare.com This targeted functionality distinguishes it from general fluorescent stains, allowing for precise investigation of molecular interactions and processes.

Overview of Azide-Rhodamine Fluorophores in Chemical Biology

Azide-rhodamine fluorophores represent a significant advancement in the design of fluorescent probes for chemical biology. medchemexpress.com The incorporation of an azide group into the rhodamine scaffold provides a bioorthogonal reactive partner, meaning it does not react with the vast majority of functional groups found within a living cell. medchemexpress.com This chemical inertness is paramount for achieving high specificity in labeling experiments.

This class of fluorophores, including this compound, is designed to react with a complementary functional group, most commonly an alkyne, through a process known as "click chemistry". chemscene.commedchemexpress.combiocompare.com This reaction is highly efficient and specific, allowing for the covalent attachment of the rhodamine dye to a biomolecule that has been metabolically, genetically, or synthetically engineered to contain an alkyne. glpbio.com The result is a fluorescently tagged biomolecule that can be tracked and studied within the complex milieu of a cell or organism. glpbio.comrsc.org Other azide-containing rhodamine derivatives include ROX azide and Lissamine rhodamine B azide, which are also used for biomolecule labeling via click chemistry. lumiprobe.comtenovapharma.com

Significance in Bioorthogonal Ligation Strategies

Bioorthogonal ligation strategies are chemical reactions that can occur inside living systems without interfering with native biochemical processes. researchgate.netescholarship.org The development of these reactions has revolutionized the study of biomolecules in their natural settings. This compound is a key reagent in one of the most widely used bioorthogonal ligation methods: the azide-alkyne cycloaddition. chemondis.com

This reaction can proceed via two main pathways:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to join the azide group of this compound with a terminal alkyne on a target molecule. medchemexpress.comchemscene.commedchemexpress.com This method is widely used for labeling proteins and other biomolecules in cell lysates and for in-gel fluorescence scanning. biocompare.comglpbio.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential toxicity of copper catalysts in living cells, a strain-promoted version of the reaction was developed. medchemexpress.commedchemexpress.com In SPAAC, the alkyne is part of a strained ring system, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). medchemexpress.commedchemexpress.comchemondis.com The inherent ring strain of these molecules allows them to react spontaneously with the azide of this compound without the need for a catalyst, making it suitable for live-cell imaging. medchemexpress.comrsc.org

The ability of this compound to participate in these bioorthogonal ligation reactions makes it a vital tool for a wide range of applications, including activity-based protein profiling, visualization of post-translational modifications, and tracking of small molecule drug targets. medchemexpress.comglpbio.com

PropertyDescription
CAS Number 2363751-90-8
Molecular Formula C44H59ClN8O7
Molecular Weight 847.44 g/mol
Appearance Solid
Excitation Wavelength (Ex) ~544 nm
Emission Wavelength (Em) ~576 nm
Reactive Group Azide (-N3)
Counterion Chloride (Cl-)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H59ClN8O7 B8209786 Rhodamine-N3 chloride

Properties

IUPAC Name

[9-[2-[4-[4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-4-oxobutanoyl]piperazine-1-carbonyl]phenyl]-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H58N8O7.ClH/c1-5-49(6-2)33-13-15-37-39(31-33)59-40-32-34(50(7-3)8-4)14-16-38(40)43(37)35-11-9-10-12-36(35)44(55)52-23-21-51(22-24-52)42(54)18-17-41(53)46-19-25-56-27-29-58-30-28-57-26-20-47-48-45;/h9-16,31-32H,5-8,17-30H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDTZEVRHDBMAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)N5CCN(CC5)C(=O)CCC(=O)NCCOCCOCCOCCN=[N+]=[N-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H59ClN8O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

847.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Click Chemistry Reactions Involving Rhodamine N3 Chloride

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanisms

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the archetypal click reaction, renowned for its efficiency, reliability, and high regioselectivity. mdpi.comnih.gov When involving Rhodamine-N3 chloride, the reaction proceeds with a terminal alkyne-containing molecule in the presence of a Cu(I) catalyst, exclusively forming a stable 1,4-disubstituted 1,2,3-triazole linkage. organic-chemistry.org This reaction boasts a significant rate acceleration, on the order of 10⁷ to 10⁸, compared to the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition. organic-chemistry.org

The catalytic cycle is initiated by the coordination of the Cu(I) ion to the alkyne, forming a π-complex. nih.gov This complexation significantly acidifies the terminal alkyne proton, lowering its pKa by as much as 9.8 units and facilitating its deprotonation to form a copper acetylide intermediate. nih.govresearchgate.net This step can occur in aqueous solutions without an added base. nih.gov The copper acetylide then reacts with the azide (B81097) group of this compound. Quantum mechanical calculations suggest a transition state where the π-electrons of the alkyne and the terminal nitrogen atoms of the azide are coordinated to the copper atom. acs.org The mechanism involves the attack of the acetylide on the terminal nitrogen of the azide. researchgate.net The cycle concludes with protonolysis, which releases the triazole product and regenerates the Cu(I) catalyst.

In practical applications, especially within biological systems, the Cu(I) catalyst is often generated in situ from a Cu(II) salt, such as copper sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate. researchgate.net To prevent the cytotoxic effects of free copper and to stabilize the active Cu(I) oxidation state, a chelating ligand is typically employed. nd.edu Tris(benzyltriazolylmethyl)amine (TBTA) is a common ligand used for this purpose in protocols involving this compound. medchemexpress.comchemscene.com

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Mechanisms

To circumvent the cellular toxicity associated with the copper catalyst in CuAAC, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed. wikipedia.org this compound readily participates in SPAAC reactions with molecules containing a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). medchemexpress.comchemscene.comchemondis.com This reaction is a catalyst-free, bioorthogonal transformation that proceeds via the same concerted [3+2] cycloaddition mechanism as the Huisgen cycloaddition. wikipedia.org

The reaction's driving force is the significant ring strain of the cyclooctyne, which is approximately 18 kcal/mol. nih.gov This high degree of strain makes the cyclooctyne highly reactive towards 1,3-dipoles like the azide group on this compound. nih.gov The reaction proceeds rapidly under physiological conditions without the need for an exogenous catalyst, making it ideal for covalent modification of biomolecules in living systems. researchgate.netresearchgate.net

The reactivity in SPAAC is highly dependent on the structure of the cyclooctyne. researchgate.net Significant research has been dedicated to synthesizing cyclooctyne derivatives with enhanced reaction kinetics and improved water solubility. researchgate.netresearchgate.net Fusing the cyclooctyne to aryl groups, as seen in dibenzocyclooctyne (DIBO) and aza-dibenzocyclooctyne (DIBAC or DBCO), increases ring strain and accelerates the reaction. researchgate.netgoogle.com

Reaction Kinetics and Thermodynamics in Bioorthogonal Systems

The kinetics of click reactions are a critical factor in their utility, particularly in dilute biological environments. CuAAC is characterized by its exceptionally fast reaction rates, which are orders of magnitude greater than the uncatalyzed thermal reaction. organic-chemistry.org The thermal reaction, while highly exothermic, suffers from a high activation barrier, resulting in a very slow rate. organic-chemistry.org

In contrast, SPAAC kinetics are highly dependent on the specific pairing of the cyclooctyne and the azide. The reaction rates are typically described by second-order rate constants (k). The structure of the cyclooctyne is a primary determinant of this rate. researchgate.net For instance, the reaction of benzyl (B1604629) azide with DBCO is significantly faster than with BCN. nih.gov Oxidation of the cyclooctyne ring can further enhance reaction rates; for example, keto-DIBO reacts with azides 3.5–7 times faster than its corresponding alcohol form. nih.gov The development of new cyclooctynes is an active area of research, with a goal of achieving kinetics that rival those of CuAAC. researchgate.net Click reactions are characterized by a high thermodynamic driving force, typically greater than 20 kcal/mol, which ensures that the formation of the triazole product is essentially irreversible. nih.gov

Comparative Second-Order Rate Constants (k) for SPAAC Reactions
CyclooctyneAzideRate Constant (k) [M⁻¹s⁻¹]Solvent/ConditionsReference
DBCO (DIBAC)Benzyl Azide0.24Not specified nih.gov
BCNBenzyl Azide0.07Not specified nih.gov
DBCO (DIBAC)Phenyl Azide0.033CH₃CN:H₂O (3:1) nih.gov
BCNPhenyl Azide0.2CH₃CN:H₂O (3:1) nih.gov
DIBACGeneric Azide0.31Not specified google.com
BARACGeneric Azide0.96Not specified nih.gov
MC-DIBOD AlkyneButyl Azide34Methanol nih.gov

Influence of Chemical Environment on Click Reactivity

The chemical environment, including solvent and pH, can significantly influence the reactivity of this compound in click reactions. CuAAC is notably robust and is generally insensitive to a wide pH range, typically between 4 and 12, and performs well in aqueous conditions, which is a major advantage for biological applications. organic-chemistry.org However, the solvent can affect the need for an external base. In aqueous media, the Cu(I)-alkyne complex is acidic enough for deprotonation, but in non-basic organic solvents like acetonitrile, a base such as N,N-diisopropylethylamine (DIPEA) may be required. nih.gov The presence of oxidants can be detrimental to the Cu(I) catalyst, necessitating the use of reducing agents and stabilizing ligands. nd.eduacs.org

The kinetics of SPAAC are also sensitive to the environment. The reactivity of different cyclooctynes can show an inverted preference depending on the electronic nature of the azide partner. For example, while DBCO reacts faster than BCN with the electron-rich benzyl azide, the opposite is true for the more electron-poor phenyl azide. nih.gov This has been attributed to a shift in the reaction mechanism to one with a greater degree of inverse-electron-demand character. nih.gov The solvent can also play a role; some of the fastest SPAAC reactions have been reported in organic solvents like methanol. nih.gov The development of water-soluble cyclooctynes, often by incorporating heteroatoms like nitrogen into the ring, has been crucial for improving SPAAC efficiency in physiological settings. researchgate.net

Influence of Chemical Environment on Click Reactions
FactorCuAACSPAACReference
pHTolerant over a wide range (pH 4-12)Generally tolerant as it's catalyst-free organic-chemistry.org
SolventWorks well in aqueous and organic solvents. Need for base can be solvent-dependent.Reaction rates can be solvent-dependent. Water-soluble cyclooctynes are preferred for bio-applications. nih.govresearchgate.net
LigandsCrucial for stabilizing Cu(I) in biological media (e.g., TBTA)Not applicable (catalyst-free) medchemexpress.comnd.edu
Reactant ElectronicsGenerally broad tolerance for functional groups on both azide and alkyneReaction rate is sensitive to the electronic properties of both the cyclooctyne and the azide. organic-chemistry.orgnih.gov
Oxidants/ReductantsRequires a reducing environment to maintain Cu(I) state.Generally insensitive nd.eduacs.org

Applications of Rhodamine N3 Chloride in Chemical Biology and Proteomics Research

Labeling of Alkyne-Containing Biomolecules

Rhodamine-N3 chloride serves as a key reagent for labeling biomolecules that have been metabolically or chemically modified to contain an alkyne functional group. medchemexpress.com The core of this application lies in a set of highly specific and efficient bioorthogonal reactions known as "click chemistry". medchemexpress.com The azide (B81097) moiety on the rhodamine dye does not react with native functional groups found in biological samples, ensuring that labeling is highly selective for the alkyne-tagged molecule of interest. nih.gov

This labeling process is primarily achieved through two distinct types of azide-alkyne cycloaddition reactions:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used reaction where a copper(I) catalyst facilitates the covalent ligation of the azide on the this compound to a terminal alkyne on the target biomolecule. medchemexpress.com This reaction forms a stable triazole linkage. medchemexpress.comresearchgate.net

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the potential cytotoxicity of a copper catalyst is a concern, particularly in living cells, SPAAC offers a metal-free alternative. medchemexpress.comresearchgate.net In this method, the alkyne is part of a strained ring system, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). The ring strain provides the energy required to drive the cycloaddition with the azide of this compound without the need for a catalyst. medchemexpress.comresearchgate.net

Through these methods, this compound can be covalently attached to various classes of alkyne-modified biomolecules, including proteins, enabling their detection and analysis.

Visualization and Analysis of Labeled Proteins

Once proteins are tagged with this compound, the fluorescent properties of the rhodamine dye (with an excitation maximum of approximately 544 nm and an emission maximum of around 576 nm) are exploited for their visualization and analysis. medchemexpress.com A primary method for this analysis is gel electrophoresis.

After labeling proteins in a complex mixture, such as a cell lysate, with this compound via a click reaction, the samples are prepared for SDS-PAGE. medchemexpress.com This involves adding a sample loading buffer containing Sodium Dodecyl Sulfate (B86663) (SDS), which denatures the proteins and imparts a uniform negative charge. medchemexpress.com The protein mixture is then loaded onto a polyacrylamide gel and subjected to an electric field. medchemexpress.com This process separates the proteins based on their molecular weight. qiagen.com The covalently attached Rhodamine-N3 tag allows the labeled proteins to be tracked throughout this process.

Following separation by SDS-PAGE, the gel can be directly visualized using a fluorescence scanner without the need for traditional protein staining methods like Coomassie blue or silver staining. medchemexpress.comgbiosciences.com The gel is excited with light at a wavelength appropriate for the rhodamine dye, and the resulting fluorescence is captured by a detector. medchemexpress.comresearchgate.net This process reveals fluorescent bands corresponding to the proteins that were successfully labeled with the this compound probe. medchemexpress.com This technique allows for the specific detection of tagged proteins against the background of all other unlabeled proteins in the sample. gbiosciences.com

Experimental Step Description Purpose
Click Chemistry Labeling The proteome containing alkyne-tagged proteins is incubated with this compound, a copper catalyst (for CuAAC), and other reagents.To covalently attach the fluorescent rhodamine tag to the target proteins.
SDS-PAGE The labeled protein sample is denatured with SDS and separated on a polyacrylamide gel based on molecular weight.To resolve individual proteins from the complex mixture.
In-Gel Fluorescence Scan The gel is placed in a fluorescence imager and scanned at the appropriate excitation/emission wavelengths for rhodamine.To specifically visualize and identify the protein bands that have been labeled with the fluorescent tag.

Chemical Proteomics for Target Identification and Validation

This compound is a valuable tool in chemical proteomics, a field that uses chemical probes to study protein function and identify targets of small molecules within a complex proteome. nih.govmdpi.com The fluorescence of the rhodamine tag is instrumental in these workflows.

In chemical proteomics, a small molecule inhibitor or natural product can be modified with an alkyne group to serve as a "bait" probe. When this probe is introduced into a biological system, it binds to its specific protein targets. After lysing the cells, the entire proteome is subjected to a click reaction with this compound. nih.gov This attaches the fluorescent dye to the probe, which is in turn bound to its target proteins. The fluorescent signal from the rhodamine allows for the identification of these target proteins during subsequent analysis, such as by in-gel fluorescence scanning, which can guide their enrichment and ultimate identification by mass spectrometry. researchgate.net

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy used to monitor the functional state of entire enzyme families directly in native biological systems. wikipedia.orgnih.gov ABPP utilizes active site-directed probes that covalently bind to the catalytic residues of active enzymes. wikipedia.org

In a common ABPP workflow, the probe contains two key elements: a reactive group ("warhead") that binds to the enzyme's active site and a handle for detection, which is often an alkyne group. wikipedia.org After the probe has labeled its target enzymes in a cell or lysate, this compound is added in a click reaction to tag the probe-enzyme complexes. medchemexpress.com The resulting fluorescently labeled proteins can then be visualized by in-gel fluorescence scanning after SDS-PAGE separation. medchemexpress.com This approach allows for a direct readout of enzyme activity, as the probes will only label active enzymes. wikipedia.org Furthermore, in a competitive ABPP experiment, a decrease in the fluorescent signal for a particular enzyme indicates that a potential inhibitor has successfully bound to the active site, blocking the probe from labeling it. nih.gov This makes ABPP with rhodamine tags a powerful method for drug discovery and validating enzyme inhibitors. scienceopen.com

Investigating Post-Translational Modifications

This compound serves as a valuable tool in chemical biology and proteomics for the detection and characterization of post-translational modifications (PTMs). The underlying principle of its application lies in the strategic introduction of a bioorthogonal functional group, typically an alkyne, onto a protein of interest through metabolic or enzymatic labeling. This is followed by the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction with the azide moiety of this compound, which covalently attaches the fluorescent rhodamine dye to the modified protein. This fluorescent tag enables the visualization and subsequent analysis of proteins that have undergone specific PTMs.

A predominant application of this methodology is in the study of glycosylation, a crucial PTM involved in numerous cellular processes. nih.govnih.govresearchgate.net Researchers can introduce azide-modified monosaccharide precursors, such as N-azidoacetylmannosamine (ManNAz) or N-azidoacetylgalactosamine (GalNAz), to cells. researchgate.net These unnatural sugars are processed by the cellular machinery and incorporated into glycoproteins. While these studies utilize an azide-modified sugar and a rhodamine-alkyne probe, the reverse approach, using an alkyne-modified sugar and a rhodamine-azide probe like this compound, operates on the same well-established principles of bioorthogonal chemistry. thermofisher.com

The general workflow for investigating glycosylation using a rhodamine-azide probe involves several key steps. Initially, cells are cultured in the presence of a peracetylated alkyne-modified monosaccharide. The acetyl groups enhance cell permeability, and once inside the cell, endogenous esterases remove them. jenabioscience.com The liberated alkyne-sugar is then utilized by the cell's glycosylation machinery and incorporated into nascent glycan chains on proteins. Following this metabolic labeling, the cells are lysed, and the proteome is harvested. The alkyne-modified glycoproteins within the complex protein mixture are then specifically tagged with this compound via the CuAAC reaction. The resulting fluorescently labeled glycoproteins can be visualized by in-gel fluorescence scanning after separation by SDS-PAGE, allowing for the identification of proteins that have been glycosylated during the labeling period.

This approach is not limited to glycosylation and can be adapted to study other PTMs, provided that a suitable metabolic or enzymatic strategy exists to introduce an alkyne handle onto the protein of interest. For instance, researchers have developed methods to incorporate unnatural amino acids containing alkyne groups into proteins, which can then be used to study a variety of PTMs at specific sites. nih.gov

Below is a data table summarizing the conceptual application of this compound in the study of protein glycosylation, based on established methodologies.

Post-Translational Modification Protein Target(s) Experimental Approach Key Findings (Illustrative)
GlycosylationCell surface glycoproteins1. Metabolic labeling of cultured cells with an alkyne-modified sugar (e.g., peracetylated N-propargyloxycarbonyl-D-mannosamine). 2. Cell lysis and proteome extraction. 3. Click chemistry reaction of the proteome with this compound in the presence of a copper(I) catalyst. 4. Separation of proteins by SDS-PAGE and visualization of labeled glycoproteins by in-gel fluorescence scanning.The fluorescent signal from this compound allows for the specific detection of newly synthesized glycoproteins. This enables the study of dynamic changes in glycosylation patterns in response to various cellular stimuli or in different disease states. The intensity of the fluorescent bands can provide a semi-quantitative measure of the extent of glycosylation.

In addition to direct detection, trifunctional probes that include a rhodamine moiety, a biotin (B1667282) handle for enrichment, and an azide group for ligation have been developed. biorxiv.org This allows for a two-pronged approach where the rhodamine component is used for initial visualization and the biotin tag facilitates the selective enrichment of the labeled proteins from a complex mixture using streptavidin-coated beads. The enriched proteins can then be identified and further characterized by mass spectrometry, providing a powerful platform for in-depth proteomic analysis of PTMs. biorxiv.org

Fluorescent Probing and Advanced Bioimaging Applications of Rhodamine N3 Chloride Derivatives

Design Principles of Rhodamine-Based Fluorescent Probes

Rhodamine-based fluorescent probes are a cornerstone of bioimaging, largely due to their excellent photophysical properties, including high absorption coefficients, high fluorescence quantum yields, and good photostability. nih.govbiorxiv.org The design of these probes often hinges on modulating the equilibrium between a non-fluorescent, colorless spirolactam form and a highly fluorescent, colored ring-opened zwitterion form. biorxiv.orgbiorxiv.org This switching capability is controlled by several key photophysical mechanisms, which allows for the rational design of probes that respond to specific biological analytes or environmental changes.

Spirolactam Ring-Opening Mechanism and Fluorescence Switching

The most prominent design strategy for rhodamine-based probes involves the spirolactam ring-opening mechanism. nih.govrsc.org In their inactive state, these probes exist in a spirocyclic form, where the xanthene fluorophore is locked into a non-fluorescent spirolactam structure. nih.govacs.org This form is characterized by a lack of absorbance in the visible spectrum. nih.gov Upon interaction with a specific analyte, such as a metal ion or a proton, the spirolactam ring is opened. acs.orgnih.govresearchgate.net This structural transformation restores the π-conjugated system of the xanthene dye, leading to a dramatic increase in both absorbance and fluorescence, often referred to as a "turn-on" response. acs.orgrsc.org

This equilibrium between the closed (spirolactam) and open (zwitterion) forms is highly sensitive to the chemical environment. biorxiv.org For instance, acidic conditions can induce the ring-opening through protonation. acs.orgnih.gov The kinetics and equilibrium of this process can be finely tuned by modifying the substituents on the rhodamine scaffold. Electron-withdrawing groups attached to the nitrogen atom of the amide can influence the ease and speed of the ring-opening process. nih.gov This principle has been widely exploited to create probes for various metal ions like Al³⁺, Fe³⁺, Cr³⁺, Hg²⁺, and Cu²⁺, where the metal ion coordinates to a recognition moiety, triggering the spirolactam opening. acs.org

Table 1: Characteristics of Spirolactam vs. Ring-Opened Forms of Rhodamine Probes

FeatureSpirolactam (Closed Form)Zwitterion (Open Form)
Fluorescence Non-fluorescent / Weakly fluorescentHighly fluorescent
Color ColorlessColored (e.g., Pink/Red)
Structure Spriocyclic, non-planarPlanar, extended π-conjugation
Absorbance Primarily in the UV regionStrong absorbance in the visible region
Solubility More hydrophobicMore hydrophilic

Photoinduced Electron Transfer (PET) Mechanisms

Photoinduced Electron Transfer (PET), also known as PeT, is another fundamental mechanism for modulating the fluorescence of rhodamine probes. rsc.org In a typical PET-based sensor, the rhodamine fluorophore is connected to an electron-rich recognition unit (the donor) via a short, unconjugated spacer. nih.govrsc.org In the "off" state, upon excitation of the fluorophore, an electron is transferred from the highest occupied molecular orbital (HOMO) of the donor to the HOMO of the excited fluorophore. researchgate.net This process provides a non-radiative pathway for the excited fluorophore to return to its ground state, thus quenching the fluorescence. nih.gov

When the recognition unit binds to its target analyte (e.g., a proton or metal ion), its electron-donating ability is suppressed. nih.gov This inhibition of the PET process blocks the non-radiative decay pathway, causing the probe to become highly fluorescent—an "off-on" switch. nih.govacs.org The efficiency of PET quenching is dependent on the oxidation potential of the donor and the reduction potential of the fluorophore. acs.org This mechanism is advantageous due to its high signal-to-noise ratio. rsc.org

Intramolecular Charge Transfer (ICT) Processes

Intramolecular Charge Transfer (ICT) is a process that occurs in fluorophores containing both an electron-donating (donor) and an electron-withdrawing (acceptor) group, connected by a π-conjugated system. nih.govnih.gov Upon photoexcitation, there is a transfer of electron density from the donor to the acceptor, resulting in a highly polarized excited state with a large dipole moment. nih.gov This change in dipole moment often leads to a significant Stokes shift, which is sensitive to the polarity of the microenvironment. nih.gov

In the context of rhodamine derivatives, the amine groups typically act as electron donors. mdpi.com Altering the electron-donating or -withdrawing strength of substituents on the rhodamine core can modulate the ICT process and, consequently, the emission wavelength and quantum yield. nih.gov When an ICT probe interacts with an analyte, the binding event can alter the efficiency of the charge transfer, leading to a detectable change in the fluorescence signal, which can be either a shift in the emission wavelength (ratiometric sensing) or a change in intensity. nih.gov

A related phenomenon is Twisted Intramolecular Charge Transfer (TICT), where the fluorophore undergoes a conformational change (twisting) in the excited state, leading to a non-radiative decay and fluorescence quenching. rsc.orgjst.go.jp Inhibition of this intramolecular rotation, for example, by binding to a target or an increase in environmental viscosity, can restrict the formation of the TICT state and lead to a significant enhancement of fluorescence. rsc.org

Fluorescence Resonance Energy Transfer (FRET) Applications

Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent physical process through which energy is transferred non-radiatively from an excited molecular fluorophore (the donor) to another fluorophore (the acceptor) via long-range dipole-dipole interactions. nih.govulab360.com This energy transfer quenches the donor's fluorescence and can result in sensitized emission from the acceptor. ulab360.com A key requirement for FRET to occur is an overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. nih.gov

The efficiency of FRET is extremely sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nanometers, making it a "spectroscopic ruler" for measuring molecular proximity. nih.gov In the design of rhodamine-based FRET probes, a rhodamine derivative can serve as either the donor or the acceptor. nih.gov For example, a probe can be designed where a rhodamine donor is linked to a cyanine (B1664457) acceptor. nih.gov A conformational change induced by analyte binding can alter the distance or orientation between the donor and acceptor, leading to a change in FRET efficiency and a ratiometric fluorescence response. This provides a robust sensing mechanism that is less susceptible to fluctuations in probe concentration or excitation intensity. nih.gov

Table 2: Comparison of Fluorescence Modulation Mechanisms

MechanismPrincipleTypical ResponseKey Design Feature
Spirolactam Ring-Opening Structural change from non-conjugated (off) to conjugated (on) form."Turn-on" intensity changeA switchable spirolactam ring linked to a recognition site.
Photoinduced Electron Transfer (PET) Electron transfer from a donor quenches the fluorophore; analyte binding inhibits PET."Turn-on" intensity changeFluorophore linked to an electron-rich recognition moiety via a spacer.
Intramolecular Charge Transfer (ICT) Analyte interaction modulates the push-pull electronic character of the fluorophore.Ratiometric shift or intensity changeDonor and acceptor groups integrated into the fluorophore's π-system.
Fluorescence Resonance Energy Transfer (FRET) Energy transfer between a donor-acceptor pair; analyte induces a change in their proximity/orientation.Ratiometric change in donor/acceptor emissionA donor and an acceptor fluorophore linked by a conformationally flexible linker.

Bioimaging in Cellular and Ex Vivo Systems

Rhodamine-N3 chloride and its derivatives have become invaluable tools for bioimaging due to their excellent spectral properties, cell permeability, and the versatility of the azide (B81097) group for bioconjugation via click chemistry. rsc.orgmedchemexpress.com These probes enable the visualization of a wide array of biological structures and processes within complex biological systems. nih.gov

Live-Cell Fluorescent Imaging

Live-cell imaging imposes stringent requirements on fluorescent probes, including high cell permeability, low cytotoxicity, high specificity, and photostability under prolonged illumination. nih.govresearchgate.net Rhodamine derivatives have been extensively engineered to meet these demands. nih.govrsc.org

The ability of many rhodamine probes to exist in a dynamic equilibrium between a cell-permeable, non-fluorescent spirolactone and a fluorescent zwitterion is a key advantage for live-cell imaging. nih.govbiorxiv.org This equilibrium can be tuned to favor the hydrophobic spirolactone form, enhancing membrane permeability and reducing background fluorescence from non-bound probes in the aqueous medium. biorxiv.orgbiorxiv.org Once inside the cell and bound to their target, the equilibrium shifts, leading to fluorescence. biorxiv.org

Derivatives of this compound can be targeted to specific subcellular compartments or proteins. The azide moiety allows for covalent labeling of alkyne-modified biomolecules through copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. medchemexpress.com This strategy has been used to label proteins, enabling their tracking and visualization in living cells. Furthermore, by conjugating rhodamines to specific ligands, probes have been developed to image organelles such as mitochondria, lysosomes, and the nucleus, as well as components of the cytoskeleton like tubulin and actin. nih.govbiorxiv.org For example, rhodamine-based probes have been designed to respond to changes in the acidic environment of lysosomes, allowing for the direct bio-imaging of lysosomal pH dynamics. nih.gov The development of "Gentle Rhodamines," which are conjugated to cyclooctatetraene (B1213319) (COT) to reduce the generation of reactive oxygen species (ROS), has further enhanced their suitability for long-term time-lapse imaging by minimizing phototoxicity. nih.govresearchgate.net

Organelle-Specific Targeting (e.g., Lysosomes, Mitochondria)

The ability to selectively target specific organelles within a cell is crucial for understanding their function and role in cellular processes. Rhodamine derivatives have been successfully modified to achieve such specificity, primarily for lysosomes and mitochondria.

Lysosome Targeting: The acidic environment of lysosomes (pH 4.5–5.5) provides a key mechanism for the targeted accumulation of certain rhodamine derivatives. Probes designed with weakly basic moieties, such as morpholine (B109124), can become protonated within the acidic lumen of the lysosome, leading to their entrapment and accumulation. This strategy has been employed to develop lysosome-specific fluorescent probes. For instance, a rhodamine-based probe incorporating a morpholine unit demonstrated effective lysosomal targeting. nih.govnih.gov Another approach involves the use of rhodamine spirolactam structures, which are sensitive to pH changes. These probes remain in a non-fluorescent, spirocyclic form at neutral pH but switch to a fluorescent, open form in the acidic environment of the lysosome, providing a clear "turn-on" signal upon localization. mdpi.com A naphthalimide-fused rhodamine probe was also shown to have excellent lysosomal-targeting ability, with a high Pearson's correlation coefficient of 0.96. nih.gov

Mitochondria Targeting: The significant negative membrane potential of the inner mitochondrial membrane is a primary driver for the accumulation of cationic molecules. nih.govbeilstein-journals.org The delocalized positive charge inherent in the rhodamine scaffold makes many of its derivatives naturally inclined to accumulate in mitochondria. beilstein-journals.orgnih.gov This property has been exploited to design a variety of mitochondria-targeted probes. To enhance this targeting, rhodamine derivatives can be conjugated with other mitochondria-targeting groups, such as triphenylphosphonium (TPP). mdpi.com The lipophilic cationic nature of these compounds facilitates their passage across cellular membranes and subsequent accumulation within the mitochondrial matrix, driven by the strong negative potential. beilstein-journals.orgresearchgate.net This targeted delivery allows for the specific imaging and analysis of mitochondrial dynamics and function in living cells. beilstein-journals.orgnih.gov

Table 1: Organelle-Specific Targeting Strategies for Rhodamine Derivatives

Targeting Strategy Organelle Mechanism Example Moiety
Acidic Environment Entrapment Lysosomes Protonation of weakly basic groups in the acidic lumen. Morpholine nih.govnih.gov
pH-Dependent Spirolactam Opening Lysosomes Transition from non-fluorescent to fluorescent form at low pH. mdpi.com Rhodamine Spirolactam mdpi.com
Cationic Accumulation Mitochondria Accumulation driven by the negative mitochondrial membrane potential. nih.govbeilstein-journals.org Rhodamine Scaffold beilstein-journals.orgnih.gov
Enhanced Cationic Targeting Mitochondria Conjugation with specific mitochondria-targeting groups. Triphenylphosphonium (TPP) mdpi.com

Advanced Imaging Techniques (e.g., STED Nanoscopy, FLIM)

The excellent photophysical properties of rhodamine derivatives, including high brightness and photostability, make them ideal candidates for super-resolution and advanced fluorescence microscopy techniques. abberior.rocks

Stimulated Emission Depletion (STED) Nanoscopy: STED microscopy overcomes the diffraction limit of light, enabling the visualization of subcellular structures with nanoscale resolution. Rhodamine-based fluorophores are widely used in STED imaging due to their favorable characteristics. abberior.rocksmdpi.com The ability to fine-tune the chemical structure of rhodamine dyes allows for the optimization of their performance in STED applications. abberior.rocks For example, a tetraphenyl ethylene-functionalized rhodamine dye (TPERh) with an excitation wavelength of 560 nm has been developed for dynamic imaging of mitochondrial cristae using STED, achieving a resolution of 84 nm. nih.gov The systematic tuning of the rhodamine spirocyclization equilibrium can also generate probes that are highly fluorogenic and cell-permeable, making them suitable for live-cell STED microscopy. biorxiv.org

Fluorescence Lifetime Imaging Microscopy (FLIM): FLIM is a powerful technique that measures the decay rate of fluorescence, which is sensitive to the local environment of the fluorophore. semi.ac.cnumn.edu This allows for the quantitative measurement of various intracellular parameters, such as ion concentrations and pH, independent of fluorophore concentration. semi.ac.cnpicoquant.com Rhodamine 123, a well-known mitochondrial marker, has been utilized in FLIM studies to investigate its distribution and behavior within living cells. nih.gov These studies have revealed that at low concentrations, Rhodamine 123 primarily localizes to the mitochondria, but at higher concentrations, it can also accumulate in the plasma membrane, leading to fluorescence quenching in the mitochondria. nih.gov FLIM can also be used to detect Förster Resonance Energy Transfer (FRET), providing insights into molecular interactions. picoquant.com

Detection of Specific Analytes in Biological and Environmental Systems

The versatile chemical structure of rhodamine allows for its modification to create fluorescent probes that can selectively detect a wide range of analytes, from metal ions to small biomolecules and pH changes.

Metal Ion Sensing (e.g., Al³⁺, Hg²⁺, Cu²⁺, Fe³⁺)

Rhodamine-based probes have been extensively developed for the detection of various metal ions. The general principle involves a "turn-on" fluorescence response, where the probe is initially in a non-fluorescent spirolactam form and, upon binding to the target metal ion, undergoes a ring-opening process to become highly fluorescent.

A novel naphthalimide-fused rhodamine probe, Rh-Naph-Cu, was designed for the detection of copper ions (Cu²⁺). This probe exhibited high selectivity and sensitivity with a detection limit of 33.0 nM and was successfully applied for imaging Cu²⁺ in living HeLa cells and zebrafish. nih.govresearchgate.net

Small Molecule and Biomolecule Detection (e.g., Cysteine, Salicylic Acid, Azide)

This compound itself is an azide-containing fluorescent dye that can be used to label biomolecules containing alkyne groups through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. medchemexpress.com This "click chemistry" approach allows for the specific labeling and visualization of various biomolecules.

pH Sensing

The pH-sensitive equilibrium between the spirocyclic (non-fluorescent) and open (fluorescent) forms of rhodamine derivatives makes them excellent candidates for developing pH probes. mdpi.com By modifying the rhodamine structure, the pKa of this transition can be tuned to suit specific biological environments.

A rhodamine-based cyclic hydroxamate derivative was developed as a fluorescent pH probe with a pKa of approximately 4.1. This probe exhibits strong fluorescence in acidic environments (below pH ~5.5), making it ideal for imaging acidic organelles like lysosomes in living cells and zebrafish. mdpi.com Another probe, RSG, which incorporates a sphingosine (B13886) group with a pH-sensitive rhodamine B dye, was designed to detect pH changes specifically within the Golgi apparatus. nih.gov

Table 2: Rhodamine-Based Probes for Analyte Detection

Analyte Probe Type Mechanism Application
Cu²⁺ Naphthalimide-fused rhodamine nih.govresearchgate.net Spirolactam ring-opening upon ion binding. Bioimaging in cells and zebrafish. nih.gov
Alkyne-containing biomolecules This compound medchemexpress.com Click chemistry (CuAAC or SPAAC). medchemexpress.com Labeling of biomolecules. medchemexpress.com
pH Rhodamine cyclic hydroxamate mdpi.com pH-dependent spirolactam equilibrium. mdpi.com Imaging of acidic organelles (lysosomes). mdpi.com
pH Sphingosine-rhodamine B conjugate (RSG) nih.gov pH-dependent fluorescence enhancement. Golgi-specific pH sensing. nih.gov

Integration of Rhodamine N3 Chloride with Nanomaterials in Advanced Research

Functionalization of Magnetic Nanoparticles (e.g., Fe3O4@SiO2)

The creation of multifunctional nanoparticles that combine magnetic and fluorescent properties is a key area of development in nanotechnology. Superparamagnetic iron oxide nanoparticles (SPIONs), particularly those with a magnetite (Fe3O4) core and a silica (B1680970) (SiO2) shell, serve as a robust platform for this purpose. The silica shell is crucial as it prevents the aggregation of the magnetic cores, enhances their stability in aqueous solutions, and provides a versatile surface for further chemical modification. mdpi.comresearchgate.net

The functionalization process typically involves a multi-step approach. First, the surface of the Fe3O4@SiO2 nanoparticles is modified to introduce alkyne functional groups. This is often achieved by treating the silica surface with an alkyne-containing silane (B1218182) agent. Subsequently, Rhodamine-N3 chloride, which contains a terminal azide (B81097) group, is covalently attached to the alkyne-modified surface. mdpi.com This reaction is most commonly accomplished through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. mdpi.comnih.gov

The resulting 1,4-disubstituted 1,2,3-triazole ring formed during the CuAAC reaction creates a highly stable and inert linkage between the rhodamine dye and the nanoparticle. mdpi.com This covalent bond ensures that the fluorescent dye does not leak from the nanoparticle surface, which is a common issue with non-covalent adsorption methods. The successful attachment and the properties of the resulting bifunctional nanoparticles are confirmed using a suite of analytical techniques, including Fourier-transform infrared (FTIR) spectroscopy, transmission electron microscopy (TEM), X-ray diffraction (XRD), and thermogravimetric analysis (TGA). nih.govresearchgate.net

Development of Nanoparticle-Based Fluorescent Sensors

The unique photophysical properties of rhodamine dyes, which are sensitive to their local environment, make them ideal candidates for developing fluorescent sensors. When this compound is integrated into a nanoparticle system, particularly one containing a triazole linkage from a click reaction, it can act as a chemosensor for various analytes, most notably heavy metal ions. nih.gov

The sensing mechanism often relies on a process known as "turn-on" fluorescence. In its baseline state, the rhodamine molecule exists in a non-fluorescent, colorless spirolactam form. nih.gov The triazole ring, formed during the conjugation of Rhodamine-N3, can act as a binding site for specific metal ions. Upon binding of a target ion, such as copper (Cu²⁺), the spirolactam ring is forced open. nih.govresearchgate.net This structural change to the open-amide form restores the π-conjugation of the xanthene backbone of the rhodamine, resulting in a dramatic increase in fluorescence intensity and a visible color change to pink. nih.gov

Research has demonstrated the successful synthesis of Rhodamine-triazole functionalized Fe3O4@SiO2 nanoparticles for the detection of several heavy metal ions, including Cu²⁺, Ni²⁺, Hg²⁺, Co²⁺, Fe³⁺, and Pb²⁺. nih.gov These nanoparticle-based sensors offer significant advantages; the magnetic core allows for easy separation of the sensor from the sample solution using an external magnet, facilitating analysis and potential reuse. nih.govresearchgate.net The system exhibits high selectivity, with the fluorescence enhancement being most pronounced for specific ions. For instance, in one study, the sensor showed the greatest response to Cu²⁺, with a linear relationship between fluorescence intensity and ion concentration over a specific range. nih.gov

Table 1: Performance of a Rhodamine-Triazole Functionalized Fe3O4@SiO2 Nanoparticle Sensor for Cu²⁺ Detection
ParameterValueReference
Target AnalyteCopper (Cu²⁺) nih.gov
Maximum Absorption Wavelength (λmax)552 nm nih.gov
Fluorescence Emission Wavelength (λem)574 nm nih.gov
Linear Concentration Range100-800 µM nih.gov
Limit of Detection (LOD)9.8 µM nih.gov

Applications in Targeted Delivery Systems (e.g., Drug Delivery, Imaging Agents)

The dual-modality nature of nanoparticles functionalized with this compound makes them highly promising for biomedical applications, particularly in targeted drug delivery and bioimaging. The superparamagnetic Fe3O4 core serves as a contrast agent for magnetic resonance imaging (MRI), while the covalently attached rhodamine provides a fluorescent tag for optical imaging. mdpi.com

As imaging agents, these nanoparticles enable multi-modal tracking. For instance, cells labeled with these nanoparticles can be monitored in vivo using MRI to determine their location and biodistribution, while subsequent tissue biopsies can be analyzed using fluorescence microscopy to visualize the cells at a microscopic level. researchgate.net This combination of imaging techniques provides both macroscopic and microscopic information, which is invaluable for tracking transplanted cells, such as stem cells or metastatic cancer cells. researchgate.net

In the context of drug delivery, the nanoparticle serves as a carrier for therapeutic agents. The silica shell can be designed to be porous (mesoporous silica nanoparticles, or MSNs), allowing it to be loaded with drugs. mdpi.com Rhodamine is conjugated to the nanoparticle surface to act as a fluorescent tracker, enabling researchers to monitor the uptake and subcellular localization of the nanoparticles. mdpi.com Studies have shown that rhodamine-functionalized MSNs can successfully deliver chemotherapy drugs like Mitomycin C to multidrug-resistant cancer cells. mdpi.com The ability to track the nanocarrier ensures that the drug is reaching its intended target. Furthermore, the magnetic core allows for the possibility of magnetic targeting, where an external magnetic field is used to guide the drug-loaded nanoparticles to a specific site in the body, such as a tumor, thereby increasing treatment efficacy and reducing systemic side effects. nih.gov

Photodegradation Studies

The stability of fluorescent dyes under light irradiation (photostability) is a critical factor for their application in imaging and sensing, while in other contexts, their degradation can be harnessed for environmental remediation. The photodegradation of rhodamine dyes, often in the form of Rhodamine B, is extensively studied, typically in the context of photocatalysis.

Photocatalytic degradation involves the use of semiconductor nanoparticles, such as titanium dioxide (TiO2), manganese dioxide (MnO2), or magnesium oxide (MgO), which, upon irradiation with light of a suitable wavelength (often UV), generate highly reactive oxygen species (ROS) like hydroxyl radicals (•OH). mdpi.commdpi.comiwaponline.com These ROS then attack and break down the complex structure of the rhodamine molecule, leading to its decolorization and degradation. mdpi.com

The kinetics of this degradation process are often analyzed to understand the reaction mechanism. Studies have shown that the photodegradation of rhodamine on nanoparticle surfaces can follow different kinetic models, including pseudo-first-order and pseudo-second-order kinetics. iwaponline.comfrontiersin.org For example, the degradation of Rhodamine B using MnO2 nanorods was found to follow a pseudo-second-order model, suggesting that the process begins with the adsorption of the dye onto the nanoparticle surface, followed by oxidative degradation. iwaponline.com

Computational and Theoretical Studies on Rhodamine N3 Chloride Fluorophores

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure and reactivity of molecules. For Rhodamine-N3 chloride, DFT is particularly valuable for elucidating the mechanism of the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," reaction for which the azide (B81097) (N3) group is intended.

DFT calculations can model the entire reaction pathway of the CuAAC, identifying key intermediates and transition states. mdpi.com By calculating the energy barriers for each step, researchers can determine the rate-determining step of the mechanism. mdpi.com For instance, studies on similar cycloaddition reactions have used DFT functionals like M06 and B3LYP with basis sets such as 6-31+G to map out the potential energy surface. mdpi.comnih.gov These calculations can clarify the role of the copper catalyst, modeling how it coordinates with both the alkyne and the azide moiety of a molecule like this compound to lower the activation energy of the cycloaddition. mdpi.com

Furthermore, DFT is used to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical to understanding the molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is a key parameter that correlates with the chemical reactivity and the kinetic stability of the molecule. mdpi.com In the context of the click reaction, DFT can reveal how the electronic properties of the rhodamine scaffold influence the reactivity of the attached azide group.

Table 1: Representative DFT Functionals for Mechanistic Studies

Functional Common Application
B3LYP General-purpose functional for geometries and energies.
M06/M06-2X Good for kinetics, thermodynamics, and non-covalent interactions. Often used for reaction mechanisms. mdpi.com

| ωB97X-D | Includes dispersion corrections, suitable for systems with non-covalent interactions. |

Molecular Modeling of Fluorescent State Dynamics

Understanding the behavior of this compound in its electronically excited state is crucial for comprehending its fluorescence. Molecular modeling techniques, particularly molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) methods, are employed to study the dynamics of the fluorophore after it absorbs a photon.

Atomistic MD simulations can be used to study the interaction of the fluorophore with its environment, such as a solvent or a biological membrane. mdpi.com These simulations track the motions of the molecule and its surroundings over time, providing insights into how factors like solvent polarity and viscosity affect the fluorophore's conformation and, consequently, its fluorescence properties. mdpi.comresearchgate.net For example, simulations can show how the xanthene core of the rhodamine dye orients itself within a lipid bilayer, which influences its fluorescent output in cellular imaging applications. mdpi.com

The dynamics of the excited state itself, including processes like internal conversion and intersystem crossing that compete with fluorescence, are also investigated. Studies on related Si-rhodamine dyes have characterized the properties of excited states to understand the pathways of energy dissipation. nih.gov These computational investigations help explain why rhodamine dyes are known for their high photostability and fluorescence quantum yields. researchgate.net By modeling the potential energy surfaces of the ground and excited states, researchers can identify the factors that favor radiative decay (fluorescence) over non-radiative decay pathways.

Prediction and Optimization of Spectroscopic Properties

A significant application of computational chemistry is the a priori prediction of spectroscopic properties, such as absorption and emission wavelengths (λ_abs and λ_em). Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic transition energies of molecules like this compound. rsc.org

However, the accuracy of TD-DFT predictions can be highly dependent on the choice of the functional and the model used to account for solvent effects. mdpi.com Extensive benchmarking studies on rhodamine derivatives have been performed to identify the most reliable computational protocols. One such study evaluated five different functionals (CAM-B3LYP, M06-2X, ωB97X-D, B3LYP, MN15) and found that CAM-B3LYP, combined with a linear-response (LR) solvation model, provided the highest accuracy for predicting both absorption and emission wavelengths of near-infrared rhodamines. mdpi.com By establishing a linear correlation between the computationally predicted wavelengths and experimental data, the predictive accuracy can be significantly improved, with mean absolute errors dropping to as low as 6 nm for absorption and 12 nm for emission. mdpi.com

This predictive power allows for the in silico design and screening of new rhodamine derivatives. By computationally modifying the structure of this compound—for example, by adding different substituents to the xanthene core or the phenyl ring—researchers can optimize its spectroscopic properties for specific applications, such as shifting the emission further into the near-infrared range for deep-tissue imaging. mdpi.com

Table 2: Performance of TD-DFT Functionals for Predicting Spectroscopic Properties of Rhodamine Dyes

Functional Solvation Model Mean Absolute Error (Absorption) Mean Absolute Error (Emission) R² (Absorption) R² (Emission)
CAM-B3LYP LR 6 nm 12 nm 0.94 0.72
M06-2X LR 8 nm 16 nm 0.90 0.65
ωB97X-D LR 7 nm 14 nm 0.92 0.68

Data derived from a benchmarking study on 42 rhodamine derivatives. mdpi.com

Structure-Activity Relationship (SAR) Studies for Probe Design

Computational studies are integral to establishing structure-activity relationships (SAR), which explain how a molecule's chemical structure relates to its functional activity. For this compound, SAR studies focus on how structural modifications affect its properties as a fluorescent probe.

The design of "turn-on" fluorescent probes is a key area where SAR is applied. Many rhodamine-based probes utilize a reversible switching mechanism between a non-fluorescent, colorless spirolactam form and a highly fluorescent, colored ring-opened amide form. nih.gov The equilibrium between these two states can be controlled by an external trigger, such as the binding of a specific ion or a change in pH. nih.gov Computational modeling can predict how structural changes to the rhodamine scaffold will affect the stability of the spirolactam form versus the open form, thereby tuning the probe's sensitivity and selectivity for its target analyte.

Recently, machine learning models have been integrated with computational chemistry to accelerate probe design. By training algorithms on existing data for xanthene dyes, quantitative prediction models can be built to guide the synthesis of new probes with desired characteristics, such as a specific pH response, thereby creating a more rational and efficient design process. nih.gov These SAR studies, grounded in theoretical calculations, are essential for transforming a general fluorophore scaffold like this compound into a highly specific and sensitive tool for chemical and biological sensing. nih.gov

Emerging Research Frontiers and Future Prospects for Rhodamine N3 Chloride

Development of Novel Rhodamine Scaffolds and Derivatives

While traditional rhodamine dyes are foundational, ongoing research focuses on creating new scaffolds with enhanced photophysical properties and functionalities. The goal is to develop probes that are brighter, more photostable, and excitable by longer wavelengths to improve performance in complex biological environments.

Key developments include:

Silicon-Rhodamines (SiR): A significant advancement involves the substitution of the oxygen atom in the xanthene core with a silicon atom. rsc.orgnih.govrsc.org This modification shifts the dye's absorption and emission spectra into the far-red or near-infrared (NIR) region (typically >650 nm). rsc.orgrsc.org Probes in this spectral window are highly advantageous for in vivo and deep-tissue imaging because they minimize background autofluorescence from native biomolecules and enhance tissue penetration. rsc.orgrsc.org The development of azide-functionalized SiR derivatives, such as SiR-azide , directly combines the superior optical properties of the SiR scaffold with the powerful bioconjugation capabilities of click chemistry. spirochrome.com

Caged Rhodamines: To achieve spatiotemporal control over fluorescence, researchers have developed "caged" rhodamines. These molecules are chemically modified to be non-fluorescent until activated by a specific trigger, most commonly light. epfl.chnih.gov One innovative strategy uses a photolabile azide (B81097) group to cage the fluorophore; upon irradiation, the azide is converted back to an amino group, restoring the dye's bright fluorescence. epfl.ch This technique provides a high contrast ratio between the "off" and "on" states and is particularly valuable for advanced super-resolution imaging techniques like Photoactivated Localization Microscopy (PALM). epfl.chnih.govacs.org Another approach employs a nitroso-caging strategy that can be reversed using green light, enhancing biocompatibility for live-cell imaging. nih.gov

Scaffold TypeKey FeaturePrimary AdvantageExample Derivative
Traditional RhodamineClassic xanthene core with oxygen bridgeHigh quantum yield, well-established chemistryRhodamine 110
Silicon-Rhodamine (SiR)Oxygen bridge replaced with silicon atomFar-red to near-infrared (NIR) fluorescence, reduced autofluorescence, deep-tissue penetration. rsc.orgrsc.orgSiR-azide spirochrome.com
Caged RhodamineFluorophore is chemically masked (e.g., with a photolabile azide) and non-fluorescent until activated. epfl.chSpatiotemporal control of fluorescence, enabling super-resolution microscopy. nih.govacs.orgAzide-caged Rhodamine 110 epfl.ch

Expansion into Multi-Modal Sensing and Imaging Platforms

To gain a more comprehensive understanding of complex biological systems, researchers are integrating Rhodamine-N3 chloride and its derivatives into multi-modal platforms. This approach combines the advantages of fluorescence imaging with other detection modalities, such as nuclear imaging or multi-analyte sensing, to provide complementary layers of information from a single probe.

Multi-Modal Imaging Probes: The combination of fluorescence imaging with techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) is a powerful strategy for biomedical research. nih.gov PET/SPECT offers high sensitivity and unlimited tissue penetration for whole-body imaging, while optical imaging provides high-resolution data at the cellular level. nih.gov Research has led to the development of radiolabeled silicon-rhodamines, which serve as bimodal PET/SPECT-NIR imaging agents. nih.gov These hybrid probes allow for preoperative visualization of tumors throughout the body using nuclear imaging, followed by high-resolution, fluorescence-guided surgery.

Multi-Modal Sensing Probes: Beyond imaging, rhodamine scaffolds are being engineered for the simultaneous detection of multiple analytes. A novel rhodamine-based fluorescent sensor was designed for the highly selective detection of multiple metal ions. nih.gov Depending on the solvent system, this single probe could effectively detect and quantify Fe³⁺, Al³⁺, Cr³⁺, and Hg²⁺, with detection limits in the nanomolar range. nih.gov This demonstrates the potential for creating sophisticated chemosensors that can report on complex ionic environments within biological and environmental samples. nih.govresearchgate.net

Platform TypeCombined ModalitiesRhodamine RoleApplication
Bimodal ImagingFluorescence (Optical) + PET/SPECT (Nuclear)Provides high-resolution optical signal for cellular-level detail and surgical guidance.Preoperative whole-body tumor visualization (PET) followed by intraoperative image-guided surgery (fluorescence). nih.gov
Multi-Ion SensingFluorescence Turn-OnActs as a fluorogenic reporter that signals the presence of specific metal ions.Simultaneous or selective detection of multiple metal ions (e.g., Fe³⁺, Al³⁺, Cr³⁺, Hg²⁺) in biological and environmental samples. nih.gov

Applications in Automated and High-Throughput Screening Systems

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast libraries of chemical compounds. nih.gov Fluorescence-based assays are particularly well-suited for HTS due to their high sensitivity and compatibility with automation. nih.gov this compound is an invaluable tool in this context, serving as a robust fluorescent reporter in HTS assays based on click chemistry.

In a typical HTS application, a library of compounds containing an alkyne group can be screened for interaction with a specific biological target, such as an enzyme or protein. After the interaction, this compound is added along with the necessary reagents for a click reaction. A fluorescent signal is generated only in the wells where a compound has successfully interacted with the target, allowing for the rapid identification of "hits." This modular approach facilitates the screening of diverse compound libraries for potential enzyme inhibitors or binding partners. nih.gov The entire process, from compound addition to signal detection, can be performed by robotic systems in miniaturized formats (e.g., 1536-well plates), enabling massive-scale screening campaigns. researchgate.net

Advanced Bioconjugation Methodologies

The azide moiety of this compound is central to its utility, enabling its use in one of the most significant advances in chemical biology: click chemistry. medchemexpress.comprecisepeg.com This family of reactions provides a way to covalently link molecules with high efficiency and specificity in complex biological environments, a concept known as bioorthogonality. medchemexpress.comvectorlabs.com

The primary bioconjugation methods involving this compound are:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common click reaction, where the azide on the rhodamine dye reacts with a terminal alkyne on a target biomolecule to form a stable triazole linkage. The reaction is catalyzed by copper(I) ions and is extremely efficient and specific. medchemexpress.commedchemexpress.commedchemexpress.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential toxicity of copper catalysts in living systems, SPAAC was developed. magtech.com.cn This method uses a strained cyclooctyne (B158145) (e.g., DBCO or BCN ) instead of a terminal alkyne. medchemexpress.commedchemexpress.com The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a metal catalyst. This makes SPAAC the preferred method for labeling molecules in live cells and whole organisms. this compound is fully compatible with SPAAC, reacting readily with strained alkynes to label proteins, glycans, and other biomolecules in situ. medchemexpress.commedchemexpress.com

These advanced methodologies allow researchers to precisely attach a bright, stable fluorescent label to a specific target molecule with minimal disruption to its native function, revolutionizing the study of biological processes. ku.edu

MethodKey ComponentsRequirementPrimary AdvantageIdeal Application
CuAACAzide + Terminal AlkyneCopper(I) CatalystHigh reaction speed and efficiency. medchemexpress.comLabeling of purified biomolecules, fixed cells, material science.
SPAACAzide + Strained Alkyne (e.g., DBCO, BCN)None (Copper-free)High biocompatibility, avoids cellular toxicity from copper. magtech.com.cnLive-cell imaging, in vivo labeling, studies in whole organisms.

Q & A

Q. What are the primary research applications of Rhodamine-N3 chloride in biomolecular labeling?

this compound is widely used for labeling biomolecules containing alkyne groups via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This click chemistry approach enables precise tagging of proteins, lipids, or nucleic acids in activity-based protein profiling (ABPP), proteomic studies, and fluorescence imaging. For example, it conjugates with alkynes in probe molecules to visualize enzyme activities (e.g., ABHD12 in brain membranes) or covalent binding targets in live cells .

Q. How is this compound utilized in Activity-Based Protein Profiling (ABPP)?

In ABPP, this compound labels alkyne-functionalized probes after their interaction with target enzymes. After cell lysis, CuAAC is performed using this compound, TCEP (reducing agent), and copper sulfate. Labeled proteins are separated via SDS-PAGE, and fluorescence intensity is quantified (e.g., using Prism software for IC50 calculations). This method allows high-throughput screening of enzyme inhibitors .

Q. What are the critical storage and handling protocols for this compound?

Store at -20°C in anhydrous DMSO or dry powder form to prevent hydrolysis. Avoid repeated freeze-thaw cycles. For in-cell experiments, optimize solubility with organic solvents (e.g., <0.1% DMSO) to maintain cell viability .

Advanced Research Questions

Q. How can researchers optimize CuAAC reaction conditions when using this compound for protein labeling in hypoxic environments?

Hypoxia alters redox conditions, requiring adjustments to CuAAC protocols:

  • Catalyst selection : Use THPTA instead of TBTA for improved copper stabilization under low oxygen .
  • Concentration gradient : Test this compound at 50–100 µM with 1 mM CuSO4 and TCEP (Table 1).
  • Incubation time : Extend reaction time to 2 hours for efficient labeling in hypoxic PANC-1 cells .

Table 1. CuAAC Optimization Variables

VariableHypoxia-Adjusted RangeStandard Range
This compound50–100 µM25–50 µM
Incubation time1–2 hours30–60 minutes
LigandTHPTATBTA

Q. What strategies address discrepancies in fluorescence intensity when using this compound across different experimental models?

Contradictions in fluorescence signals may arise from:

  • Cell permeability : Use membrane-permeable probes (e.g., alkynylated rakicidin derivatives) for intracellular targets .
  • Catalyst efficiency : Compare TCEP vs. ascorbate as reducing agents; TCEP minimizes background noise in complex lysates .
  • Normalization : Include internal controls (e.g., Coomassie-stained gels) to normalize fluorescence data .

Q. How can this compound labeling be integrated with proteomic workflows for target identification?

Combine click chemistry with streptavidin-biotin pulldowns:

  • Tag labeled proteins with biotin-PEG3-azide post-CuAAC.
  • Enrich targets using streptavidin-coated beads.
  • Digest proteins and analyze via LC-MS/MS (85% sequence coverage achieved for mitochondrial proteins in hypoxic cells) .
  • Validate targets using siRNA knockdown or CRISPR-Cas9 editing.

Methodological Considerations

  • Data validation : Always run no-probe controls to exclude non-specific labeling .
  • Cross-disciplinary integration : Pair this compound with super-resolution microscopy for subcellular localization studies .

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